molecular formula C8H17NO2 B13630298 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine

Cat. No.: B13630298
M. Wt: 159.23 g/mol
InChI Key: MHWRIAPZFHELJO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine is a chemical compound with the molecular formula C8H17NO2 It is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, which is further substituted with a 2-(2-methoxyethoxy) group

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine typically involves the reaction of cyclopropylamine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and ether functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

1-cyclopropyl-2-(2-methoxyethoxy)ethanamine

InChI

InChI=1S/C8H17NO2/c1-10-4-5-11-6-8(9)7-2-3-7/h7-8H,2-6,9H2,1H3

InChI Key

MHWRIAPZFHELJO-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(C1CC1)N

Origin of Product

United States

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